

# Unveiling the Spectroscopic Signature of 11-Oxomogroside II A1: A Technical Guide

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## Compound of Interest

Compound Name: 11-Oxomogroside II A1

Cat. No.: B15566265

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **11-Oxomogroside II A1**, a cucurbitane-type triterpenoid glycoside isolated from the fruits of *Siraitia grosvenorii* (monk fruit). The information presented herein is crucial for the identification, characterization, and further investigation of this natural compound for potential therapeutic applications.

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of a compound. For **11-Oxomogroside II A1**, the data provides a clear indication of its molecular formula.

Table 1: Mass Spectrometry Data for **11-Oxomogroside II A1**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] <sup>+</sup>	821.4663	821.4660	C <sub>42</sub> H <sub>70</sub> O <sub>14</sub> Na

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed chemical structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide precise information about the carbon skeleton and the arrangement of protons within the **11-Oxomogroside II A1** molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **11-Oxomogroside II A1** (125 MHz,  $\text{C}_5\text{D}_5\text{N}$ )

Position	Chemical Shift ( $\delta$ c)	Position	Chemical Shift ( $\delta$ c)
1	37.9	1'	105.7
2	28.1	2'	75.4
3	88.9	3'	78.5
4	39.7	4'	71.8
5	55.9	5'	78.1
6	129.8	6'	62.9
7	120.9	Glc (C-24)	
8	44.5	1"	104.9
9	50.1	2"	75.2
10	37.5	3"	78.4
11	211.9	4"	71.6
12	52.1	5"	78.0
13	48.2	6"	62.8
14	47.5		
17	51.3		
18	20.1		
19	25.5		
20	35.9		
21	29.1		
22	34.8		
23	28.1		
24	75.9		
25	72.8		

26	29.9
27	28.9
28	29.5
29	17.0
30	16.3

Table 3: <sup>1</sup>H NMR Spectroscopic Data for **11-Oxomogroside II A1** (500 MHz, C<sub>5</sub>D<sub>5</sub>N)

Position	Chemical Shift (δH, mult., J in Hz)
6	5.89 (br s)
12β	3.12 (d, J = 15.0)
12α	2.65 (d, J = 15.0)
Glc (C-3)	
1'	4.88 (d, J = 7.5)
Glc (C-24)	
1''	4.95 (d, J = 7.5)

## Experimental Protocols

The isolation and characterization of **11-Oxomogroside II A1** involve a multi-step process, beginning with the extraction from its natural source followed by chromatographic purification and spectroscopic analysis.

## Isolation and Purification Workflow

The general procedure for isolating **11-Oxomogroside II A1** from the fruits of *Siraitia grosvenorii* is outlined below.



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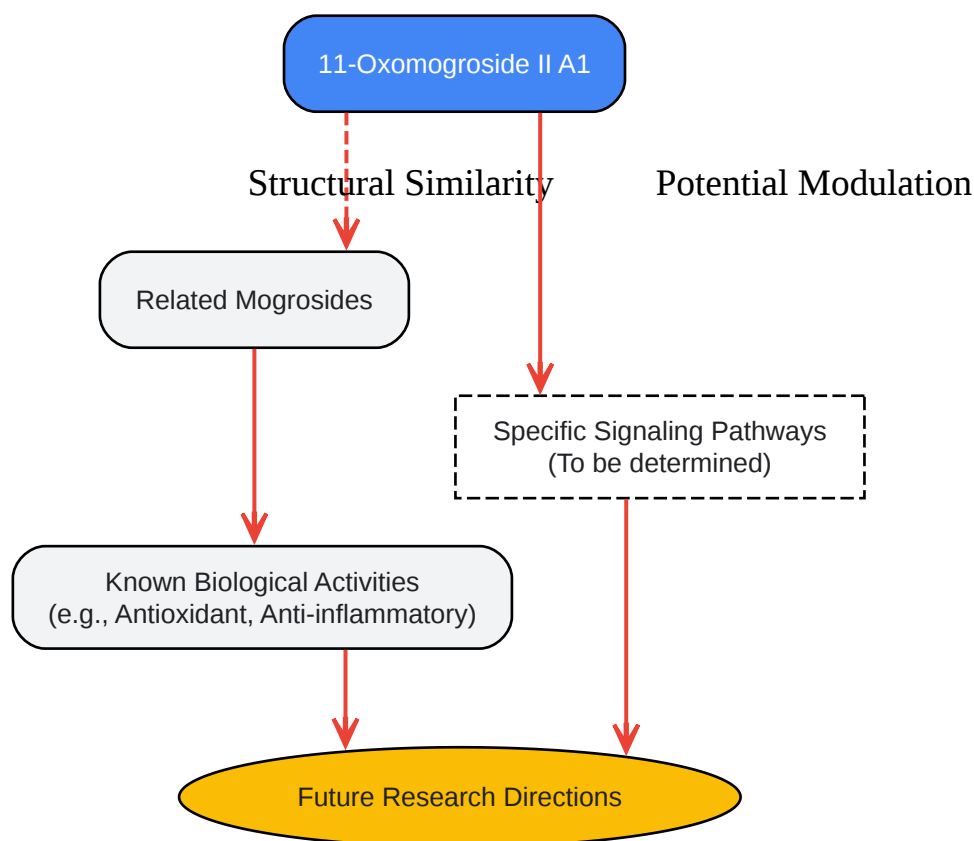
A generalized workflow for the isolation of **11-Oxomogroside II A1**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AVANCE 500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak ( $\text{C}_5\text{D}_5\text{N}$ ).
- Mass Spectrometry: High-resolution ESI-MS was performed on a Q-ToF micro mass spectrometer.

## Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the detailed signaling pathways modulated by **11-Oxomogroside II A1**. However, related mogrosides have been reported to exhibit various biological activities, including antioxidant and anti-inflammatory effects. Further research is warranted to elucidate the specific molecular targets and mechanisms of action for **11-Oxomogroside II A1**.



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Logical relationship for future research on **11-Oxomogroside II A1**.

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